Benzene, 1-chloro-4-(1-methylenepropyl)-
Description
The compound "Benzene, 1-chloro-4-(1-methylenepropyl)-" (hypothetical IUPAC name) is a chloro-substituted benzene derivative with a 1-methylenepropyl substituent. The term "1-methylenepropyl" likely refers to a propenyl or allyl-type group (-CH2-C(=CH2)-), though precise structural confirmation requires further experimental validation.
Key inferred characteristics:
- Molecular formula: Likely C10H11Cl (assuming benzene + chloro + C3H5 substituent).
- Molecular weight: ~166.6 g/mol (approximated from similar compounds).
- Substituent effects: The chloro group enhances polarity and reactivity, while the unsaturated 1-methylenepropyl group may influence boiling point, solubility, and chemical stability.
Properties
CAS No. |
21758-20-3 |
|---|---|
Molecular Formula |
C10H11Cl |
Molecular Weight |
166.65 g/mol |
IUPAC Name |
1-but-1-en-2-yl-4-chlorobenzene |
InChI |
InChI=1S/C10H11Cl/c1-3-8(2)9-4-6-10(11)7-5-9/h4-7H,2-3H2,1H3 |
InChI Key |
JOKOHULXBGRGNF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Benzene, 1-chloro-4-(1-methylenepropyl)-
Friedel-Crafts Alkylation Route
The most common and well-documented method for preparing benzene, 1-chloro-4-(1-methylenepropyl)- involves Friedel-Crafts alkylation of benzene with an appropriate alkyl chloride, specifically 1-chloro-2-methylpropane (sec-butyl chloride), in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Reaction Scheme:
$$
\text{Benzene} + \text{1-chloro-2-methylpropane} \xrightarrow[\text{AlCl}_3]{\text{Lewis acid}} \text{Benzene, 1-chloro-4-(1-methylenepropyl)-}
$$
- The Lewis acid catalyst facilitates the formation of a carbocation intermediate from the alkyl chloride.
- The carbocation then electrophilically attacks the benzene ring, yielding the alkylated product.
- The reaction generally favors para-substitution due to steric and electronic effects, resulting in the 1-chloro-4-(1-methylenepropyl) substitution pattern.
Key Parameters:
| Parameter | Typical Conditions |
|---|---|
| Catalyst | Aluminum chloride (AlCl3) |
| Solvent | Often neat benzene or inert solvent |
| Temperature | 0–50 °C |
| Reaction time | Several hours |
| Molar ratio (Benzene:Alkyl chloride) | Excess benzene to minimize polyalkylation |
This method is widely used both in laboratory and industrial settings due to its straightforward mechanism and relatively high yield.
Industrial Production Techniques
In industrial-scale synthesis, the Friedel-Crafts alkylation is optimized for continuous operation and high throughput:
- Continuous Flow Reactors: These reactors allow precise control over reaction time, temperature, and mixing, improving yield and selectivity.
- Advanced Separation: Post-reaction mixtures are subjected to distillation and purification to isolate the desired product with high purity.
- Catalyst Recovery: Aluminum chloride catalysts are often recycled to reduce cost and waste.
Industrial processes emphasize minimizing side reactions such as polyalkylation and rearrangements to maintain product quality.
Alternative Synthetic Routes
While Friedel-Crafts alkylation is predominant, other less common methods include:
- Halogenation of sec-Butylbenzene: Direct chlorination of sec-butylbenzene under controlled conditions to introduce the chlorine atom at the para position.
- Grignard Reaction Variants: Formation of the benzyl magnesium halide intermediate followed by reaction with chlorinated precursors, though this is less practical for large-scale synthesis.
These alternative methods are generally less favored due to lower selectivity or more complex reaction conditions.
Reaction Mechanism Analysis
Carbocation Intermediate Formation
The key step in the preparation is the generation of a sec-butyl carbocation from 1-chloro-2-methylpropane facilitated by AlCl3:
- The Lewis acid coordinates to the chlorine atom, increasing its leaving group ability.
- Chloride ion departure yields a relatively stable secondary carbocation.
- This carbocation then undergoes electrophilic aromatic substitution with benzene.
Electrophilic Aromatic Substitution
- The carbocation attacks the benzene ring, forming a sigma complex intermediate.
- Deprotonation restores aromaticity, yielding the alkylated product.
- The para position is favored due to steric hindrance at ortho positions and resonance stabilization.
Data Table: Physical and Chemical Properties Relevant to Preparation
Research Findings and Notes
- The Friedel-Crafts alkylation method remains the most efficient and scalable approach to synthesize benzene, 1-chloro-4-(1-methylenepropyl)-.
- The reaction selectivity is influenced by catalyst loading, temperature, and reactant ratios.
- Industrial adaptations include continuous flow systems and catalyst recycling to improve sustainability.
- The compound's reactivity allows further functionalization via substitution or oxidation of the chloroalkyl side chain.
- No direct references were found for alternative synthetic methods with comparable efficiency or yield.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-chloro-4-(1-methylenepropyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenol derivatives.
Oxidation Reactions: The methylene group can be oxidized to form corresponding ketones or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The compound can be reduced to form the corresponding alkane derivatives using reducing agents like hydrogen gas in the presence of a metal catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution at elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Substitution: Phenol derivatives.
Oxidation: Ketones or carboxylic acids.
Reduction: Alkane derivatives.
Scientific Research Applications
Pharmaceutical Applications
Benzene, 1-chloro-4-(1-methylenepropyl)- has shown promise as an intermediate in the synthesis of various pharmaceutical compounds. Its application is particularly notable in:
- Synthesis of Antidiabetic Agents : Research indicates that derivatives of this compound can be utilized to develop medications targeting sodium-dependent glucose cotransporters (SGLT), specifically SGLT2 inhibitors. These inhibitors are crucial in managing type 2 diabetes by reducing glucose reabsorption in the kidneys .
- Antimicrobial Agents : The compound can be modified to produce antimicrobial agents effective against various pathogens. The chlorinated benzene structure enhances the biological activity of synthesized compounds .
- Analgesics and Anti-inflammatory Drugs : The compound serves as a precursor for synthesizing analgesics and anti-inflammatory drugs, contributing to pain management therapies .
Agrochemical Applications
The utility of Benzene, 1-chloro-4-(1-methylenepropyl)- extends into agrochemicals, where it functions as:
- Pesticide Intermediates : It is used in the production of pesticides and herbicides due to its ability to modify biological pathways in target organisms, enhancing efficacy against pests while minimizing environmental impact .
- Fungicides : The compound can also be involved in synthesizing fungicides that protect crops from fungal infections, thereby improving agricultural productivity .
Industrial Applications
In industrial settings, Benzene, 1-chloro-4-(1-methylenepropyl)- is employed for various purposes:
- Solvent Use : This compound acts as a solvent in various chemical reactions and formulations, particularly in coatings and adhesives. Its ability to dissolve a wide range of substances makes it valuable in manufacturing processes .
- Chemical Intermediate : It serves as an intermediate for synthesizing other chemicals, including dyes and polymers, which are essential for producing consumer goods .
Case Study 1: Development of SGLT2 Inhibitors
A study highlighted the synthesis of a novel SGLT2 inhibitor using Benzene, 1-chloro-4-(1-methylenepropyl)- as a key starting material. The resulting compound demonstrated significant efficacy in reducing blood glucose levels in preclinical models, showcasing its therapeutic potential for diabetes management .
Case Study 2: Pesticide Formulation
Research conducted on the formulation of a new pesticide revealed that derivatives of Benzene, 1-chloro-4-(1-methylenepropyl)- exhibited enhanced insecticidal properties compared to existing products on the market. This advancement not only improved pest control but also aimed at reducing toxicity to non-target species .
Mechanism of Action
The mechanism of action of Benzene, 1-chloro-4-(1-methylenepropyl)- involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The chlorine atom and the methylene group can participate in various chemical transformations, influencing the reactivity and stability of the compound. The pathways involved include the formation of carbocation intermediates and subsequent nucleophilic attack .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares hypothetical properties of "Benzene, 1-chloro-4-(1-methylenepropyl)-" with structurally related compounds from the evidence:
Key Observations:
- Weight and Polarity : Higher molecular weight than 1-chloro-4-methylbenzene but similar to 1-chloro-4-(methylcyclopropyl)benzene . The unsaturated substituent may reduce polarity slightly compared to cyclopropane-containing analogs.
Physicochemical Properties
While direct data for the target compound is unavailable, trends from similar compounds suggest:
- Boiling Point : Likely higher than 1-chloro-4-methylbenzene (boiling point ~303 K ) due to increased molecular weight and branching.
- Solubility : Lower water solubility than 1-chloro-4-methylbenzene (logP ~2.8) due to hydrophobic allyl/propenyl groups.
- Reactivity : The allylic position in the 1-methylenepropyl group may enhance susceptibility to electrophilic addition or oxidation compared to saturated analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
